molecular formula C8H6N2O2 B3038250 3-amino-2H-1,4-benzoxazin-2-one CAS No. 83566-34-1

3-amino-2H-1,4-benzoxazin-2-one

Cat. No.: B3038250
CAS No.: 83566-34-1
M. Wt: 162.15 g/mol
InChI Key: DALLAVYXVKQOMX-UHFFFAOYSA-N
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Description

3-amino-2H-1,4-benzoxazin-2-one is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of the benzoxazinone family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .

Biochemical Analysis

Biochemical Properties

3-Amino-2H-1,4-benzoxazin-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain cytochrome P450 enzymes, which are involved in the metabolism of various substrates, including drugs and toxins . Additionally, this compound can bind to specific proteins, altering their function and activity. These interactions are essential for its biological effects, including its antimicrobial and anti-inflammatory properties .

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in gene expression . It also impacts cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering the production and utilization of metabolites . These effects contribute to its therapeutic potential in treating various diseases.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their activity . For instance, its interaction with cytochrome P450 enzymes results in the inhibition of their catalytic activity, affecting the metabolism of various substrates . Additionally, this compound can influence gene expression by modulating the activity of transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its degradation products can also have biological activity, which may contribute to its overall effects . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits beneficial effects, such as anti-inflammatory and antimicrobial activities . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . These threshold effects are essential for determining the safe and effective dosage range for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and the production of its active metabolites . These interactions can affect metabolic flux and the levels of various metabolites, contributing to its biological effects . Understanding these metabolic pathways is crucial for optimizing its therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution is essential for its biological activity, as it needs to reach its target sites to exert its effects .

Subcellular Localization

This compound is localized in specific subcellular compartments, which can affect its activity and function . Targeting signals and post-translational modifications direct the compound to particular organelles, where it interacts with its target biomolecules . This subcellular localization is crucial for its biological effects, as it ensures that the compound reaches the appropriate sites within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2H-1,4-benzoxazin-2-one typically involves the reaction of o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous sodium bicarbonate . Another method involves the use of ammonium niobium oxalate as a catalyst and polyethylene glycol-400 as the solvent . These methods provide efficient routes to produce the compound under mild conditions.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance production efficiency and scalability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-2H-1,4-benzoxazin-2-one is unique due to its specific amino substitution, which imparts distinct chemical and biological properties. This substitution allows for targeted interactions with enzymes and proteins, making it a valuable compound in medicinal chemistry and drug development .

Properties

IUPAC Name

3-amino-1,4-benzoxazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c9-7-8(11)12-6-4-2-1-3-5(6)10-7/h1-4H,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALLAVYXVKQOMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=O)O2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701303228
Record name 3-Amino-2H-1,4-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701303228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83566-34-1
Record name 3-Amino-2H-1,4-benzoxazin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83566-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-2H-1,4-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701303228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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